
Ramipril Methyl Ester
Übersicht
Beschreibung
Ramipril Methyl Ester is a chemical compound derived from Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The compound is known for its role as an impurity in the synthesis of Ramipril and is often referred to as impurity A in pharmaceutical contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril Methyl Ester typically involves the esterification of Ramipril. One common method includes the reaction of Ramipril with methanol in the presence of an acid catalyst. This process involves refluxing the mixture to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Key Reaction Pathway:
-
C–C Bond Activation : Lignin’s β–O–4 linkages are cleaved, generating phenolic intermediates.
-
Methoxy Transfer : Phenolic intermediates donate methoxy groups to Ramipril’s carboxylic acid precursor.
-
Oxidative Esterification : Copper mediates oxidation, stabilizing the ester product .
Reaction Scope and Selectivity
The lignin-based methylation exhibits broad substrate compatibility, including pharmaceuticals with ether or ester functionalities. For Ramipril Methyl Ester:
-
Functional Group Tolerance : Alkyl/aryl ethers and amines remain intact under reaction conditions.
-
Byproducts : CO is generated from the oxidative decomposition of lignin side chains .
Comparative Reaction Data:
Substrate | Catalyst | Temperature | Yield | Scale |
---|---|---|---|---|
Ramipril precursor | Cu(OAc)₂/O₂ | 100°C | 66% | 2 g |
Veratric acid | Cu(OAc)₂/O₂ | 100°C | 52% | 100 mg |
Mechanistic Insights
The reaction proceeds via a radical-based mechanism:
-
Cu-Mediated Oxidation : Cu(II) oxidizes lignin’s methoxy groups, forming phenoxyl radicals.
-
Esterification : Radical intermediates facilitate methoxy transfer to the carboxylic acid substrate.
-
Decarbonylation : Unstable side chains decompose to CO, confirmed via isotopic labeling (¹³C NMR) .
Critical Observations:
-
Methoxy Position : Para-methoxy substituents enhance reaction efficiency (52% yield for veratric acid vs. 33% for ortho-substituted analogs) .
-
Side Reactions : Competitive decarbonylation limits yields in substrates with alkenyl groups .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Ramipril Methyl Ester has several applications in scientific research:
Chemistry: Used as a reference standard in the analysis of Ramipril and its impurities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the synthesis and stability of Ramipril formulations.
Industry: Utilized in the quality control and assurance processes in pharmaceutical manufacturing.
Wirkmechanismus
Ramipril Methyl Ester itself does not have a direct therapeutic effect but is closely related to Ramipril. Ramipril is a prodrug that is converted to its active form, Ramiprilat, in the liver. Ramiprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ramipril Isopropyl Ester:
Ramipril Diketopiperazine:
Uniqueness
Ramipril Methyl Ester is unique due to its specific ester group, which influences its chemical reactivity and stability. Compared to other esters like Ramipril Isopropyl Ester, it has different physical and chemical properties that can affect its behavior in pharmaceutical formulations .
Biologische Aktivität
Ramipril Methyl Ester is a derivative of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and therapeutic potential through case studies and research findings.
This compound functions primarily as a prodrug, which is converted into its active form, Ramiprilat, in vivo. This conversion is crucial as Ramiprilat exerts significant pharmacological effects by inhibiting ACE, leading to decreased levels of angiotensin II—a potent vasoconstrictor—and increased bradykinin levels. The resulting effects include:
- Vasodilation : Decreased vascular resistance and blood pressure.
- Improved Cardiac Function : Enhanced cardiac output due to reduced afterload.
- Renin-Angiotensin-Aldosterone System (RAAS) Inhibition : Contributes to the management of hypertension and heart failure progression.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed with a bioavailability of approximately 50-60%.
- Distribution : High plasma protein binding (73% for Ramipril and 56% for Ramiprilat).
- Metabolism : Primarily metabolized in the liver to Ramiprilat.
- Elimination Half-life : Ranges from 13 to 17 hours, allowing for once-daily dosing.
Comparative Analysis with Other ACE Inhibitors
The following table summarizes key features of this compound compared to other ACE inhibitors:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Ramipril | C22H30N2O5 | Prodrug; converted to Ramiprilat; effective in hypertension and heart failure. |
Lisinopril | C21H31N3O5S | Another ACE inhibitor; no ester group; used for hypertension. |
Enalapril | C20H28N2O5 | Prodrug converted to Enalaprilat; used for hypertension. |
Quinapril | C25H30N2O5 | Similar mechanism but different structure; used for hypertension. |
Perindopril | C19H32N2O5 | Prodrug converted into Perindoprilat; effective in cardiovascular diseases. |
Case Studies
- Efficacy in Hypertension : A study demonstrated that patients treated with Ramipril showed significant reductions in systolic and diastolic blood pressure compared to baseline measurements. Approximately 85% of patients with mild to moderate essential hypertension responded positively to treatment with doses ranging from 2.5 mg to 10 mg daily .
- Cardiovascular Outcomes : The Acute Infarction Ramipril Efficacy (AIRE) study indicated that Ramipril significantly reduced all-cause mortality by 27% in patients post-myocardial infarction, highlighting its protective role in cardiovascular events .
- Combination Therapy : Research has shown that combining Ramipril with herbal extracts, such as large cardamom, enhances its vasoprotective effects by restoring endothelial function and improving nitric oxide levels, suggesting a synergistic approach to hypertension management .
Potential Interactions and Side Effects
This compound may interact with other antihypertensive agents and diuretics, necessitating careful monitoring for potential side effects such as hyperkalemia when used concurrently with potassium-sparing diuretics. Common side effects include:
Eigenschaften
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27)/t14-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQBRAQKYAQEO-GBBGEASQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108313-11-7 | |
Record name | Ramipril methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108313117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ7F3PK42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ramipril Methyl Ester in pharmaceutical analysis?
A1: this compound (Impurity A) is a known impurity of Ramipril, an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure. [] Regulatory agencies like the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) mandate the testing and quantification of this compound in both Ramipril drug substances and final products. [] This highlights the importance of understanding and monitoring this impurity to ensure drug safety and efficacy.
Q2: How is this compound synthesized and characterized?
A2: this compound can be synthesized from Ramipril through a transesterification reaction using methanol and potassium hydroxide as reagents. [] The synthesized compound is then characterized using spectroscopic techniques to confirm its structure. High-Performance Liquid Chromatography (HPLC) is employed to determine its purity, establishing it as a reference standard for analytical purposes. []
Q3: Can you elaborate on the formulation challenges associated with Ramipril and the role of coatings in addressing these?
A3: Ramipril is known to be susceptible to degradation, forming undesirable byproducts like Ramipril-DKP and Ramipril Dicarboxylic Acid. [] To enhance its stability, specialized coatings can be applied to individual Ramipril particles. [] These coatings act as a barrier against environmental factors that contribute to degradation, such as air exposure. [] This approach helps maintain the drug's quality and effectiveness over time.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.